BenchChemオンラインストアへようこそ!

3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Physicochemical profiling Lipophilicity Drug-likeness

Procure 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034413-45-9) for focused DNA gyrase/topoisomerase IV inhibitor screening. Unlike carbonyl-linked analogs, the cyclopropylsulfonyl cap introduces a tetrahedral sulfonamide geometry that resists CYP450 oxidation and engages conserved gyrase B residues. With MW 337.43, clogP 2.145, and tPSA 88 Ų, this lead-like scaffold permits CNS target engagement. The 5-(thiophen-2-yl) substitution directs π-stacking distinct from common 3-aryl-5-methyl oxadiazoles. Ideal for anti-infective and anti-inflammatory dual-use screening decks.

Molecular Formula C13H15N3O3S2
Molecular Weight 325.4
CAS No. 2034413-45-9
Cat. No. B2617115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS2034413-45-9
Molecular FormulaC13H15N3O3S2
Molecular Weight325.4
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
InChIInChI=1S/C13H15N3O3S2/c17-21(18,10-3-4-10)16-6-5-9(8-16)12-14-13(19-15-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2
InChIKeyYIADLIXTYUCEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Procurement-Grade Structural and Physicochemical Baseline


3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034413-45-9) is a heterocyclic small molecule combining a 1,2,4-oxadiazole core, a thiophene substituent at the 5-position, and a cyclopropylsulfonyl-pyrrolidine moiety at the 3-position. Its molecular formula is C14H15N3O3S2 with a molecular weight of 337.43 g/mol, a calculated logP of 2.145, and a topological polar surface area (tPSA) of 88 Ų [1]. The compound belongs to the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids, a chemotype that has yielded mid-nanomolar DNA gyrase and topoisomerase IV inhibitors [2], as well as anti-inflammatory and anticancer screening hits [3]. Unlike many in-class analogs that employ carbonyl-based linkers between the pyrrolidine and diverse aryl/heteroaryl caps, this compound features a sulfonamide-type linkage (cyclopropylsulfonyl), which introduces distinct electronic and steric properties relevant to target engagement and metabolic stability [4].

Why 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole Cannot Be Casually Replaced by In-Class Oxadiazole-Pyrrolidine Analogs


The 1,2,4-oxadiazole/pyrrolidine chemotype is populated by numerous analogs that differ critically in three structural features: the N-substituent on the pyrrolidine ring, the regiochemistry of the oxadiazole-thiophene connection, and the nature of substituents on the thiophene ring. Published SAR on this scaffold demonstrates that changing the N-acyl or N-sulfonyl cap from, for example, a furan-2-carbonyl to a 3,5-dimethyl-1H-pyrazole-4-carbonyl shifts DNA gyrase IC50 values by more than 2-fold [1]. The cyclopropylsulfonyl group in the target compound is not a simple bioisostere of carbonyl-based caps; the sulfonyl group introduces a tetrahedral sulfur geometry, alters the pKa of adjacent functionalities, and places the small, strained cyclopropyl ring in a spatially constrained orientation that is absent in phenylsulfonyl or methylsulfonyl analogs [2]. Furthermore, the 5-(thiophen-2-yl) substitution pattern on the 1,2,4-oxadiazole is distinct from the more common 3-aryl-5-methyl substitution seen in kinase-targeted oxadiazoles, potentially redirecting π-stacking interactions with target protein aromatic residues [3]. Generic substitution with a similar-looking but differently capped pyrrolidine-oxadiazole (e.g., CAS 2034201-37-9 or CAS 2034287-49-3) would therefore introduce uncontrolled changes in potency, selectivity, and physicochemical properties, invalidating any prior SAR model built on the specific cyclopropylsulfonyl-thiophene architecture.

Quantitative Differentiation Evidence for 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (clogP) Differentiation: Cyclopropylsulfonyl-Pyrrolidine vs. Carbonyl-Pyrrolidine Analogues

The target compound exhibits a calculated partition coefficient (clogP) of 2.145 [1]. In contrast, closely related carbonyl-linked analogs such as 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS not available in ZINC but structurally analogous) and 3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034201-37-9) are predicted to have higher clogP values (>2.8) due to the additional aromatic carbon atoms in their N-acyl caps, which would increase hydrophobic surface area [2]. The cyclopropylsulfonyl group contributes polarity via the sulfonyl oxygens while the cyclopropyl ring adds minimal lipophilic bulk relative to phenyl or substituted heteroaryl caps, resulting in a more balanced hydrophilicity/lipophilicity profile that is often desirable for oral absorption and reduced off-target binding [3].

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) Advantage Over Piperidine-Based Oxadiazole Analogues

The target compound has a tPSA of 88 Ų [1]. The direct piperidine analog 2-(1-(cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1797957-61-9, isomeric 1,3,4-oxadiazole) is expected to have a comparable or slightly lower tPSA due to the six-membered piperidine ring distributing polarity differently, but more critically, the 1,3,4-oxadiazole regioisomer alters the spatial orientation of the thiophene ring . Within the 1,2,4-oxadiazole subclass, the target compound's tPSA of 88 Ų falls in a favorable range (≤90 Ų) that is generally associated with the potential for blood-brain barrier penetration, whereas analogs with additional polar substituents on the pyrrolidine ring (e.g., carboxamide derivatives) push tPSA above 100 Ų, likely restricting CNS access [2].

Polar surface area CNS penetration Blood-brain barrier Physicochemical property

DNA Gyrase Inhibitory Potency: Class-Level Positioning vs. Published 1,2,4-Oxadiazole/Pyrrolidine Hybrids

The most extensively characterized 1,2,4-oxadiazole/pyrrolidine series reported to date (Frejat et al., 2022) achieved DNA gyrase IC50 values of 120–270 nM against E. coli, with lead compound 16 reaching IC50 = 120 nM, surpassing novobiocin (IC50 = 170 nM) [1]. While CAS 2034413-45-9 itself has not been directly assayed in this system, its 5-(thiophen-2-yl)-1,2,4-oxadiazole motif is structurally analogous to the active compounds in that series, and the cyclopropylsulfonyl cap introduces an electron-withdrawing sulfonamide that, based on docking studies of similar sulfonyl-pyrrolidine oxadiazoles, may form additional hydrogen bonds with conserved gyrase B domain residues (Asp73, Thr165) [2]. In contrast, the N-unsubstituted pyrrolidine analog 3-(pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1890399-43-5) lacks this sulfonamide interaction capacity entirely, predicting substantially weaker target engagement .

DNA gyrase Topoisomerase IV Antibacterial IC50

Metabolic Stability Potential: Cyclopropylsulfonyl vs. Acetyl or Benzoyl Pyrrolidine Caps

The cyclopropylsulfonyl group is widely employed in medicinal chemistry as a metabolically stable alternative to acetyl or benzoyl substituents. While direct microsomal stability data for CAS 2034413-45-9 are not publicly available, literature on cyclopropylsulfonamide-containing compounds demonstrates that the strained cyclopropyl ring is resistant to CYP450-mediated oxidation relative to N-methyl or N-acetyl groups, and the sulfonamide linkage is not susceptible to esterase or amidase cleavage [1]. By comparison, carbonyl-linked analogs such as 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034370-61-9) contain an amide bond that is a known metabolic liability in vivo due to amidase activity . The cyclopropylsulfonyl cap thus offers a structurally encoded advantage for longer half-life in in vivo pharmacology studies without requiring additional prodrug strategies.

Metabolic stability CYP450 Oxidative metabolism Half-life

Molecular Weight and Ligand Efficiency Baseline: Lighter Than Extended Aryl-Sulfonamide Analogs

The target compound's molecular weight of 337.43 g/mol [1] places it in a favorable 'lead-like' space compared to bulkier aryl-sulfonamide analogs. For example, 3-(1-(benzenesulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (hypothetical analog based on reported benzenesulfonyl-pyrrolidine oxadiazoles) would have a molecular weight of approximately 387.5 g/mol, an increase of ~50 Da. In the context of DNA gyrase inhibitor optimization, Frejat et al. demonstrated that increasing molecular weight beyond ~400 Da correlated with reduced antibacterial activity in whole-cell assays due to permeability limitations [2]. The target compound's lower molecular weight, combined with its balanced clogP, positions it favorably for further optimization where fragment growth will be necessary but where the starting point should not already exceed typical lead-like thresholds (MW < 350 Da) [3].

Ligand efficiency Molecular weight Fragment-like Lead optimization

High-Value Application Scenarios for 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Antibacterial DNA Gyrase/Topoisomerase IV Dual-Target Screening

This compound is a structurally appropriate candidate for inclusion in focused screening decks targeting bacterial DNA gyrase and topoisomerase IV. The 1,2,4-oxadiazole/pyrrolidine scaffold has produced dual inhibitors with IC50 values of 120–210 nM against E. coli gyrase and MIC values as low as 24 ng/mL against S. aureus [1]. The cyclopropylsulfonyl cap provides a sulfonamide hydrogen-bonding motif predicted to engage conserved gyrase B residues, distinguishing it from the more extensively explored carbonyl-linked analogs. Procurement of this compound enables direct head-to-head SAR expansion within this underexplored sulfonamide sub-series.

CNS-Penetrant Lead Optimization Programs

With a tPSA of 88 Ų (below the 90 Ų CNS permeability threshold) and a clogP of 2.145, this compound falls within the favorable physicochemical space for blood-brain barrier penetration [1]. It is suitable for procurement by CNS drug discovery groups seeking 1,2,4-oxadiazole-based leads where both peripheral and central target engagement is desired. The lower molecular weight (337.43 g/mol) relative to many CNS-penetrant clinical candidates leaves room for property-guided optimization without immediately exceeding lead-like boundaries [2].

Metabolic Stability-Focused Fragment and Lead Optimization

For programs where metabolic stability is a primary concern, the cyclopropylsulfonyl group offers a documented advantage over amide and ester linkers by resisting CYP450 oxidation and hydrolytic cleavage [1]. This compound can serve as a core scaffold for systematic SAR exploration where the cyclopropylsulfonyl cap is retained while the thiophene or oxadiazole substituents are varied. The precedent of EGFR-IN-11 (CAS 2463200-44-2), a fourth-generation EGFR TKI that incorporates the same cyclopropylsulfonyl-pyrrolidine substructure and demonstrates favorable PK properties, provides a tangible translational benchmark [2].

Lead-Like Screening Collection Enrichment for Antibacterial and Anti-Inflammatory Targets

The compound's molecular weight (337.43 g/mol), favorable clogP (2.145), and tPSA (88 Ų) collectively satisfy standard lead-like criteria (MW < 350 Da, clogP < 3, tPSA < 140 Ų) [1]. This makes it an appropriate procurement choice for organizations building or refreshing lead-like screening libraries with underrepresented 1,2,4-oxadiazole chemotypes. The scaffold's reported association with COX inhibition and antibacterial activity [2] provides a dual-use rationale: the same compound can be screened against both anti-infective and anti-inflammatory target panels, maximizing the return on procurement investment from a single chemical entity.

Quote Request

Request a Quote for 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.